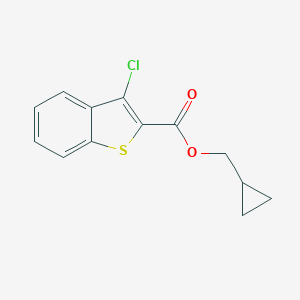PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B501292.png)
[(PYRIDIN-3-YL)METHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE is a complex organic compound that features a pyridine ring, a trifluoromethyl-substituted phenyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and furan intermediates, followed by their coupling through a series of reactions involving halogenation, nucleophilic substitution, and amination. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE: shares structural similarities with other compounds containing pyridine, furan, and trifluoromethyl groups.
Flumatinib: A tyrosine kinase inhibitor with a similar trifluoromethyl-substituted phenyl group.
Indole derivatives: Compounds with similar aromatic ring structures and potential biological activities.
Uniqueness
The uniqueness of (PYRIDIN-3-YL)METHYLPHENYL]FURAN-2-YL}METHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H15F3N2O |
|---|---|
Peso molecular |
332.3g/mol |
Nombre IUPAC |
1-pyridin-3-yl-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C18H15F3N2O/c19-18(20,21)15-5-1-4-14(9-15)17-7-6-16(24-17)12-23-11-13-3-2-8-22-10-13/h1-10,23H,11-12H2 |
Clave InChI |
XMHOPRIBBXBCIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CNCC3=CN=CC=C3 |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501209.png)
![2-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501210.png)
![N-[4-(propylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B501212.png)
![2-methoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501213.png)
![N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501214.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B501215.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B501216.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B501217.png)



![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B501225.png)


